4(1H)-Pyrimidinone, 5-(3-pyridinyl)-
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Overview
Description
4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is a heterocyclic compound that features a pyrimidinone ring fused with a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidines with methanol sodium (MeONa) at reflux in butanol (BuOH). This reaction selectively forms pyrido[2,3-d]pyrimidin-5-ones or pyrido[2,3-d]pyrimidin-7-ones, depending on the nature of the acyl group .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation and specific catalysts can significantly reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions can be performed using common reducing agents.
Common Reagents and Conditions:
Oxidation: m-Chloroperbenzoic acid.
Reduction: Sodium borohydride.
Substitution: Benzylamine (BnNH2) for introducing NHBn moiety.
Major Products Formed: The major products formed from these reactions include derivatives with various functional groups, enhancing the compound’s applicability in different fields .
Scientific Research Applications
4(1H)-Pyrimidinone, 5-(3-pyridinyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: Explored for its antiproliferative, antimicrobial, anti-inflammatory, and analgesic properties.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K) and protein tyrosine kinases, which play crucial roles in cell signaling and proliferation .
Comparison with Similar Compounds
- Pyrido[2,3-d]pyrimidin-5-ones
- Pyrido[2,3-d]pyrimidin-7-ones
- 4-Hydroxy-2-quinolones
Comparison: 4(1H)-Pyrimidinone, 5-(3-pyridinyl)- is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits a broader spectrum of biological activity, including antiproliferative and antimicrobial effects .
Properties
CAS No. |
22433-71-2 |
---|---|
Molecular Formula |
C9H7N3O |
Molecular Weight |
173.17 g/mol |
IUPAC Name |
5-pyridin-3-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H7N3O/c13-9-8(5-11-6-12-9)7-2-1-3-10-4-7/h1-6H,(H,11,12,13) |
InChI Key |
MKCROUSWZDOODI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=CNC2=O |
Origin of Product |
United States |
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